molecular formula C15H10N2O4 B1202285 N-(p-Nitrobenzyl)phthalimide CAS No. 62133-07-7

N-(p-Nitrobenzyl)phthalimide

Cat. No. B1202285
Key on ui cas rn: 62133-07-7
M. Wt: 282.25 g/mol
InChI Key: QKWWUOQTLINZES-UHFFFAOYSA-N
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Patent
US08937092B2

Procedure details

To a solution of 1-(bromomethyl)-4-nitrobenzene (1.1 g, 4.69 mmol) in dimethylformamide potassium phthalimide (1.9 g, 10.314 mmol) was added. The mixture was reacted for overnight, extracted with ethyl acetate and washed with brine (3×20 mL). Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 99%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
dimethylformamide potassium phthalimide
Quantity
1.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.[C:12]1(=[O:22])[NH:16][C:15](=[O:17])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12.[K].CN(C)C=O>>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:16]2[C:12](=[O:22])[C:13]3[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:15]2=[O:17])=[CH:4][CH:5]=1)([O-:11])=[O:10] |f:1.2.3,^1:22|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)[N+](=O)[O-]
Name
dimethylformamide potassium phthalimide
Quantity
1.9 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K].CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 120.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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